molecular formula C5H7ClN2O2S B2490263 3-Ethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1935221-91-2

3-Ethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2490263
CAS No.: 1935221-91-2
M. Wt: 194.63
InChI Key: CTYGSTMLCMHXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Heterocycles as a Privileged Scaffold in Advanced Organic Synthesis and Chemical Biology

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This distinction arises from its consistent presence in a multitude of biologically active compounds and approved pharmaceutical drugs. acs.org The structural characteristics of the pyrazole nucleus—its aromaticity, planarity, and ability to participate in hydrogen bonding as both a donor and acceptor—allow it to interact with a wide range of biological targets with high affinity and specificity.

Pyrazoles are a cornerstone in drug development, with derivatives demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.gov Their success is exemplified by their incorporation into blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Ruxolitinib (an anticancer agent). wikipedia.org The versatility of the pyrazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity and pharmacokinetic profile. nih.gov This synthetic tractability makes pyrazoles an indispensable tool in the design of novel therapeutic agents.

Role of Sulfonyl Chlorides as Versatile Electrophilic Intermediates in Modern Synthetic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophilic reagents that play a crucial role in modern organic synthesis. Their utility stems from the strong electron-withdrawing nature of the sulfonyl group, which makes the attached chlorine atom an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows sulfonyl chlorides to readily engage with a wide variety of nucleophiles, such as amines, alcohols, and thiols.

The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides (R-SO₂-NR'R''), a functional group that is a key component in a vast number of antibacterial, diuretic, and antidiabetic drugs. nih.gov The reaction with amines to form the stable sulfonamide linkage is typically efficient and high-yielding. nih.gov Similarly, their reaction with alcohols produces sulfonate esters (R-SO₂-OR'), which are valuable intermediates in their own right, often used as leaving groups in substitution and elimination reactions. The sulfonyl chloride group serves as a powerful gateway for introducing the sulfonyl moiety into organic molecules, which can then be further functionalized, used as a protecting group, or serve as a critical pharmacophore. sioc-journal.cn

Overview of 3-Ethyl-1H-pyrazole-4-sulfonyl Chloride within the Context of Pyrazole Sulfonyl Derivatives

This compound is a specific derivative that combines the privileged pyrazole scaffold with the reactive sulfonyl chloride handle. While not as extensively documented in peer-reviewed literature as some other analogues, its structure suggests significant potential as a synthetic intermediate. It provides a direct route to a variety of 4-substituted pyrazole derivatives, particularly pyrazole-4-sulfonamides.

The synthesis of this compound would likely follow established protocols for the chlorosulfonation of pyrazole rings. A common method involves the direct reaction of a 3-ethyl-1H-pyrazole precursor with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to facilitate the formation of the sulfonyl chloride. nih.gov

As a bifunctional molecule, this compound offers several strategic advantages in synthesis. The sulfonyl chloride group is the primary site for reaction, allowing for the introduction of diverse substituents via nucleophilic attack. The pyrazole ring, with its ethyl group at the 3-position and a hydrogen atom on the nitrogen (the '1H' position), provides further opportunities for modification, enabling the creation of a diverse library of compounds for screening in drug discovery and materials science applications. The specific properties of the N-methylated analogue are presented below, offering insight into the general characteristics of this class of compounds.

Table 1: Physicochemical Properties of a this compound Analogue

Note: Data is for the closely related analogue, 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, as specific experimental data for the 1H-pyrazole variant is not widely published.

PropertyValue
Molecular Formula C₆H₉ClN₂O₂S
Molecular Weight 208.67 g/mol
InChI Key HRSCJNAABNELAR-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C=C1S(=O)(=O)Cl)C
Predicted XlogP 1.1

Source: PubChem CID 55208440 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1H-pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-2-4-5(3-7-8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYGSTMLCMHXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethyl 1h Pyrazole 4 Sulfonyl Chloride

Direct Chlorosulfonation Approaches

Direct chlorosulfonation methods involve the direct introduction of the sulfonyl chloride functionality onto the pyrazole (B372694) nucleus in a single or two-step sequence. These methods are often favored for their atom economy and straightforward nature.

Utilization of Chlorosulfonic Acid for Direct Ring Sulfonation

A prevalent and direct method for the synthesis of pyrazole-4-sulfonyl chlorides is the electrophilic substitution reaction of a pyrazole with chlorosulfonic acid. This approach leverages the reactivity of the pyrazole ring towards electrophiles, particularly at the C4 position.

The direct chlorosulfonation of pyrazoles is typically carried out by treating the substituted pyrazole with an excess of chlorosulfonic acid. nih.gov A common solvent for this reaction is chloroform (B151607), which facilitates the reaction between the pyrazole and the highly reactive chlorosulfonic acid. chemrxiv.org The reaction is often initiated at a low temperature, such as 0 °C, to control the initial exothermic reaction, and then gradually warmed to a higher temperature, for instance, 60 °C, to drive the reaction to completion. chemrxiv.org The use of a nitrogen atmosphere is also recommended to prevent the reaction of chlorosulfonic acid with atmospheric moisture. chemrxiv.org

A representative procedure, analogous to the synthesis of similar pyrazole-4-sulfonyl chlorides, would involve the slow addition of a solution of 3-ethyl-1H-pyrazole in chloroform to a stirred solution of chlorosulfonic acid, also in chloroform, at 0 °C. chemrxiv.org The reaction mixture would then be heated for several hours to ensure complete sulfonation. chemrxiv.org

Following the initial sulfonation with chlorosulfonic acid, which may result in the formation of the corresponding sulfonic acid, a subsequent halogenation step is often employed to convert the sulfonic acid to the desired sulfonyl chloride. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation. nih.govchemrxiv.org The addition of thionyl chloride to the reaction mixture, typically at an elevated temperature, facilitates the conversion of the sulfonic acid to the more reactive sulfonyl chloride. chemrxiv.org In some procedures, the reaction with thionyl chloride is carried out after the initial reaction with chlorosulfonic acid has proceeded for a significant duration. chemrxiv.org This two-step, one-pot approach ensures a high yield of the final sulfonyl chloride product.

Interactive Data Table: Reaction Conditions for Direct Chlorosulfonation of Pyrazoles

Parameter Condition Source(s)
Starting Material 3,5-dimethyl-1H-pyrazole chemrxiv.org
Reagents Chlorosulfonic acid, Thionyl chloride nih.govchemrxiv.org
Solvent Chloroform chemrxiv.org
Initial Temperature 0 °C chemrxiv.org
Reaction Temperature 60 °C chemrxiv.org
Atmosphere Nitrogen chemrxiv.org

The chlorosulfonation of 3-ethyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, and the position of electrophilic attack is governed by the electronic effects of the substituents and the inherent reactivity of the ring positions. For 3-substituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack. This is because the nitrogen atom at position 2 is pyridine-like and deactivates the adjacent C3 and C5 positions, while the nitrogen at position 1 is pyrrole-like and activates the ring. The directing effect of the ethyl group at the C3 position further influences the electron density of the ring, reinforcing the preference for substitution at the C4 position. Theoretical studies on substituted pyrazoles have shown that the electron density is highest at the C4 position, making it the most favorable site for electrophilic attack.

Oxidative Chlorination of Precursor Pyrazole Thiols and Disulfides

An alternative strategy for the synthesis of 3-ethyl-1H-pyrazole-4-sulfonyl chloride involves the oxidative chlorination of a corresponding pyrazole-4-thiol or its disulfide derivative. This method is particularly useful when the direct chlorosulfonation proves to be low-yielding or lacks the desired regioselectivity. A plausible synthetic route to the precursor, 3-ethyl-1H-pyrazole-4-thiol, could involve the iodination of 3-ethyl-1H-pyrazole at the 4-position, followed by a copper-catalyzed carbon-sulfur bond formation.

A variety of reagents and conditions have been developed for the oxidative chlorination of thiols to sulfonyl chlorides, many of which are applicable to heterocyclic thiols.

Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): The combination of hydrogen peroxide and thionyl chloride is a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. nih.govgoogle.com This method is often rapid and efficient, proceeding under mild conditions at room temperature. nih.gov The reaction is believed to proceed through the formation of a disulfide intermediate, which is then oxidized and chlorinated.

N-Chlorosuccinimide and Hydrochloric Acid (NCS/HCl): A mixture of N-chlorosuccinimide (NCS) and dilute hydrochloric acid provides a smooth and efficient method for the oxidation of various thiol derivatives to their corresponding sulfonyl chlorides. jocpr.comresearchgate.net This system offers a safer alternative to using gaseous chlorine and often results in good yields. researchgate.net The reaction can be carried out in a mixed solvent system, such as aqueous hydrochloric acid and acetonitrile. researchgate.net

Oxone-KX: A combination of Oxone (potassium peroxymonosulfate) and a potassium halide (KX, where X = Cl) in water offers a simple and rapid method for the oxyhalogenation of thiols and disulfides to sulfonyl chlorides. This environmentally friendly approach uses water as the solvent and provides an efficient route to the desired products.

Trimethylsilyl Chloride and Potassium Nitrate (B79036) (TMSCl-KNO₃): A mixture of a nitrate salt and chlorotrimethylsilane (B32843) is a mild and efficient reagent for the direct oxidative chlorination of thiols and disulfides. This method is highly selective and provides the corresponding sulfonyl chlorides in excellent yields.

Interactive Data Table: Reagents for Oxidative Chlorination of Thiols

Reagent System Key Features Source(s)
H₂O₂ / SOCl₂ Highly reactive, rapid, mild conditions nih.govgoogle.com
NCS / HCl Safer alternative to chlorine, good yields jocpr.comresearchgate.net
Oxone-KX Environmentally friendly (water solvent), rapid
TMSCl-KNO₃ Mild, highly selective, excellent yields
Mechanistic Aspects of Thiol-to-Sulfonyl Chloride Transformations

The conversion of thiols to sulfonyl chlorides is a fundamental transformation in organic synthesis, providing a direct route to this important functional group. The mechanism of this oxidative chlorination can vary depending on the reagents employed.

A common and efficient method involves the use of a combination of an oxidizing agent and a chlorine source. For instance, a system of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can rapidly convert thiols to sulfonyl chlorides at room temperature. organic-chemistry.org The plausible mechanism for this transformation is believed to initiate with the formation of disulfide intermediates from the initial thiol. organic-chemistry.orgresearchgate.net These disulfides then undergo further oxidation and chlorination to yield the final sulfonyl chloride product. This process is highly efficient, often achieving high yields in very short reaction times. organic-chemistry.org

Another widely used approach employs N-halosuccinimides, such as N-chlorosuccinimide (NCS), as the oxidant and chlorine source. researchgate.net The reaction of thiols or their corresponding disulfides with NCS in the presence of dilute hydrochloric acid smoothly affords sulfonyl chlorides in good yields. researchgate.net The reaction with disulfides and electrophilic halogenating reagents is a convenient method for preparing sulfonyl halides. researchgate.net The general mechanism involves the oxidative cleavage of the sulfur-sulfur bond in the disulfide, followed by chlorination.

These methods are valued for their broad applicability to aromatic, heterocyclic, and aliphatic thiols and their chemoselectivity, allowing the transformation to occur in the presence of other sensitive functional groups like alcohols and esters. organic-chemistry.org

Emerging Synthetic Routes for Pyrazole Sulfonyl Moieties

Recent advances in synthetic chemistry have led to the development of innovative and more sustainable methods for introducing sulfonyl groups onto pyrazole rings. These emerging routes, including electrochemical synthesis, multicomponent reactions, and the use of supported reagents, offer significant advantages over traditional methods.

Electrochemical Synthesis Pathways for Sulfonated Pyrazoles

Electrochemical synthesis has emerged as a powerful and environmentally friendly tool for constructing complex organic molecules, including sulfonated pyrazoles. nih.govacs.org This approach avoids the need for stoichiometric chemical oxidants and often proceeds under mild conditions. thieme-connect.comresearchgate.net

A notable electrochemical strategy for synthesizing polysubstituted sulfonated pyrazoles involves a cascade reaction sequence. nih.govacs.org This process typically begins with the intermolecular condensation of starting materials like enaminones and sulfonyl hydrazides. nih.govacs.org Mechanistic studies reveal that this initial condensation product then undergoes anodic oxidation to generate a radical intermediate. acs.org This is followed by a radical-radical cross-coupling sulfonylation and subsequent pyrazole annulation to form the final product. nih.govacs.org This cascade approach allows for the construction of the complex pyrazole core and the installation of the sulfonyl group in a single, efficient operation. acs.org The gram-scale electrochemical transformation has demonstrated the efficiency and practicability of this synthetic strategy. nih.govresearchgate.net

Multicomponent Reaction Strategies for Pyrazole Derivatives Incorporating Sulfonyl Groups

Multicomponent reactions (MCRs), where three or more starting materials react in a single pot to form a product containing substantial portions of all reactants, have become a cornerstone of modern synthetic chemistry for building molecular complexity efficiently. nih.govmdpi.com This strategy has been successfully applied to the synthesis of pyrazole derivatives bearing sulfonyl groups.

For instance, a three-component reaction using sulfonyl hydrazines, 1,3-dicarbonyl compounds, and sodium sulfite (B76179) has been developed for the synthesis of sulfonated pyrazoles. rsc.org In this method, molecular iodine is employed as a catalyst and an oxidant. The proposed mechanism involves the in-situ generation of key intermediates that undergo nucleophilic attack and intramolecular condensation to furnish the final sulfonated pyrazole product. rsc.org MCRs offer significant advantages, including operational simplicity, time and energy savings, and high atom economy, making them an attractive approach for synthesizing libraries of complex molecules for drug discovery and other applications. mdpi.com

Application of Supported Reagents for Sulfonyl Chloride Synthesis

The use of solid-supported reagents, particularly sulfonyl chloride resins, offers a practical and safer alternative to solution-phase synthesis. soton.ac.uksoton.ac.uk These resins serve as versatile reagents for introducing sulfonyl groups into organic molecules and can act as precursors for other supported reagents. soton.ac.ukchemimpex.com

The primary advantage of using supported reagents is the simplification of the purification process; reaction products can be easily separated from the resin by simple filtration. soton.ac.uk Furthermore, immobilizing reactive species like sulfonyl chlorides on a solid support can mitigate the hazards associated with their solution-phase counterparts. soton.ac.uk Sulfonyl chloride resins have been well-documented in organic synthesis, including applications in peptide synthesis and as scavengers to remove excess reagents. soton.ac.ukchemimpex.com Research continues to focus on developing novel sulfonyl-containing resins to overcome the shortcomings of commercially available options and to expand their utility in areas such as diazo-transfer reactions. soton.ac.uksoton.ac.uk

Reagent/MethodKey FeaturesRelevant Section
H₂O₂ / SOCl₂Rapid, efficient conversion of thiols to sulfonyl chlorides. organic-chemistry.org2.1.2.2
N-Chlorosuccinimide (NCS)Oxidative chlorination of thiols and disulfides. researchgate.net2.1.2.2
Electrochemical SynthesisMetal-free, exogenous-oxidant-free, mild conditions. nih.govacs.org2.2.1
Multicomponent Reactions (MCRs)High efficiency, atom economy, operational simplicity. mdpi.comrsc.org2.2.2
Supported Reagents (Resins)Simplified purification, enhanced safety. soton.ac.uksoton.ac.uk2.2.3

Purification and Isolation Techniques for Pyrazole Sulfonyl Chlorides

The successful synthesis of this compound and related pyrazole sulfonyl chlorides is critically dependent on effective purification and isolation techniques. These processes are essential for removing unreacted starting materials, byproducts, and impurities, thereby ensuring the high purity required for subsequent chemical transformations. The choice of method is often dictated by the physical state of the sulfonyl chloride (solid or liquid), its stability, and the nature of the impurities present. Common techniques employed include aqueous work-up and extraction, precipitation, crystallization, and chromatography. rsc.orgnih.govacs.org

Aqueous Work-up and Extraction

A standard procedure for isolating pyrazole sulfonyl chlorides from the reaction mixture involves an aqueous work-up. nih.gov After the sulfonylation reaction is complete, the mixture is often quenched by carefully adding it to ice-cold water. nih.govacs.org This step serves to precipitate the crude product and dissolve inorganic byproducts. If the sulfonyl chloride is soluble in an organic solvent and stable to water, an extraction is performed.

The aqueous mixture is typically extracted with a water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). rsc.orgnih.govgoogle.com The organic layers are combined, washed with water to remove any remaining water-soluble impurities, and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. rsc.orgnih.gov Finally, the solvent is removed under reduced pressure (rotary evaporation) to yield the crude sulfonyl chloride. nih.govrsc.org For instance, in the synthesis of 1,3,5-trimethyl-1H-pyrazole, a precursor for its corresponding sulfonyl chloride, the reaction mixture is quenched with cold water, followed by extraction with ethyl acetate. The combined organic layers are then washed and dried over sodium sulfate before solvent evaporation. nih.gov

Precipitation and Filtration

For many aryl and heterocyclic sulfonyl chlorides, direct precipitation from the reaction mixture is an effective and scalable isolation method. acs.org This technique is particularly advantageous as it can minimize product loss due to hydrolysis, a common issue with sulfonyl chlorides. acs.org The low solubility of the sulfonyl chloride in the aqueous quench medium allows it to precipitate directly from the solution. acs.org

The process typically involves pouring the reaction mixture into water, which causes the solid product to form. acs.org The suspended solid is then collected by vacuum filtration, washed with water to remove residual acids and salts, and dried under vacuum at a low temperature (e.g., below 35 °C) to prevent thermal decomposition. acs.org This method has been shown to produce sulfonyl chlorides in good yields (>70%) and high purity (>98%). acs.org

Crystallization

Crystallization is a powerful technique for purifying solid pyrazole sulfonyl chlorides. This can be performed either as a final purification step after initial isolation or directly for isolating the product. Recrystallization involves dissolving the crude solid in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the sulfonyl chloride decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

In some preparations, after an initial work-up and purification by flash chromatography, the resulting solid is further purified by recrystallization from a solvent system like hexanes/ethyl acetate to afford the final product as needles or crystals. rsc.org The choice of solvent is crucial and is determined empirically to provide good solubility at high temperatures and poor solubility at low temperatures.

Chromatography

Flash column chromatography is a widely used method for the purification of pyrazole sulfonyl chlorides, offering excellent separation of the target compound from closely related impurities. rsc.orgnih.govrsc.org The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. rsc.orgacs.org

A mobile phase, typically a mixture of non-polar and polar solvents, is then passed through the column. The separation is based on the differential adsorption of the compounds to the silica gel. By gradually increasing the polarity of the eluent, the components of the mixture are eluted at different rates. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). nih.govnih.gov Fractions containing the pure product are collected and the solvent is evaporated to yield the purified pyrazole sulfonyl chloride. rsc.org

The following table summarizes various solvent systems used in the chromatographic purification of sulfonyl chlorides and related compounds.

Technique Stationary Phase Mobile Phase (Eluent System) Compound Type Reference
Flash ChromatographySilica Gel0 → 5% Ethyl acetate/HexanesSulfonyl Chloride Precursor rsc.org
Flash ChromatographySilica GelCH₂Cl₂ (Dichloromethane)Sulfonyl Chloride Precursor rsc.org
Flash ChromatographySilica Gel10% Ethyl acetate/HexanesIodide Precursor rsc.org
Column ChromatographySilica Gel (100-200 mesh)Not specifiedPyrazole-4-sulfonamide nih.gov
Column ChromatographySilica Gel (300-400 mesh)Petroleum ether/Ethyl acetatePolysubstituted Pyrazole rsc.org

Distillation

For pyrazole sulfonyl chlorides that are liquids or low-melting solids, fractional distillation under reduced pressure (vacuum distillation) can be an effective purification method. rsc.orggoogle.com This technique separates compounds based on differences in their boiling points. By lowering the pressure, the boiling points of the compounds are reduced, which helps to prevent decomposition at high temperatures. For example, a precursor was purified by distillation at 47 °C under 3-5 mmHg to afford a clear, colorless oil. rsc.org

Chemical Reactivity and Derivatization Strategies of 3 Ethyl 1h Pyrazole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a prime target for a variety of nucleophiles. These reactions proceed via a nucleophilic substitution mechanism, typically an addition-elimination pathway, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond.

The reaction of 3-ethyl-1H-pyrazole-4-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of the corresponding pyrazole-4-sulfonamides. This transformation is robust and widely utilized in medicinal chemistry for the generation of compound libraries for biological screening. nih.gov The general reaction involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically neutralized by a base.

The synthesis of pyrazole (B372694) sulfonamides is tolerant of a wide range of functional groups on the amine substrate. Research on analogous pyrazole-4-sulfonyl chlorides, such as 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, demonstrates that various substituted amines can be successfully employed. nih.gov For instance, reactions with different 2-phenylethylamine derivatives proceed efficiently, indicating that aromatic rings and alkyl chains are well-tolerated. nih.gov

Furthermore, studies on related systems show that the pyrazole core can be substituted with various alkyl groups, from methyl and ethyl to n-propyl, n-butyl, and tert-butyl, without impeding the subsequent sulfonamide formation. nih.gov This suggests that the reaction is not highly sensitive to steric hindrance near the pyrazole ring itself. The broad substrate scope allows for the creation of diverse sulfonamide derivatives by simply varying the amine coupling partner.

The choice of solvent and base is critical for optimizing the yield and purity of the resulting sulfonamides. The reaction is typically carried out in aprotic solvents to avoid solvolysis of the sulfonyl chloride. Dichloromethane (B109758) (DCM) is a commonly used solvent that facilitates the reaction effectively. nih.gov

A variety of organic and inorganic bases can be used to scavenge the HCl produced during the reaction. The selection of the base can significantly impact the reaction rate and outcome. A systematic study on a similar pyrazole-4-sulfonyl chloride system compared several bases and solvents, with the results summarized in the table below. nih.gov Diisopropylethylamine (DIPEA) in DCM was identified as the optimal condition, providing a high yield of the desired sulfonamide after 16 hours at room temperature. nih.gov

Influence of Different Bases and Solvents on Sulfonamide Formation nih.gov
EntryBaseSolventTime (h)Yield (%)
1DIPEADCM1690
2Et3NDCM1685
3PyridineDCM1682
4K2CO3Acetonitrile1665
5NaHCO3Acetonitrile1655
6DIPEATHF1675

Sulfonyl azides are valuable synthetic intermediates used in diazo-transfer reactions and for the synthesis of other nitrogen-containing heterocycles. The most direct method for their preparation is the reaction of sulfonyl chlorides with an azide (B81097) salt, typically sodium azide (NaN₃). researchgate.net This nucleophilic substitution reaction proceeds readily, replacing the chloride with the azido (B1232118) group. researchgate.netorganic-chemistry.org

The reaction is generally high-yielding and can be performed under mild conditions, making it a convenient method for accessing sulfonyl azides from their corresponding sulfonyl chlorides. organic-chemistry.org

Beyond nitrogen nucleophiles, this compound can react with oxygen and sulfur-based nucleophiles to generate sulfonate esters and thiosulfonate esters, respectively.

The reaction with alcohols or phenols (O-nucleophiles) in the presence of a base yields sulfonate esters. For example, various substituted phenols have been reacted with analogous pyrazole sulfonyl chlorides to produce the corresponding aryl sulfonate esters. frontiersin.org This reaction is a standard transformation for sulfonyl chlorides.

Sulfur nucleophiles, such as thiols, are also highly effective at reacting with sulfonyl chlorides. libretexts.org Thiols are generally more nucleophilic than their corresponding alcohols. libretexts.orgmsu.edu The reaction of a sulfonyl chloride with a thiol (thiolysis), typically in the presence of a base, affords a thiosulfonate ester.

Formation of Sulfonamides via Reaction with Amines

Reactions Involving the Pyrazole Ring System

The pyrazole ring in this compound also possesses sites for chemical modification. The most common reaction is at the N1-position, which bears an acidic proton. Deprotonation with a suitable base allows for subsequent reaction with electrophiles.

A primary example of this reactivity is N-alkylation. The N-H proton can be removed by a base like potassium tert-butoxide, generating a pyrazolate anion. nih.gov This anion is a potent nucleophile and can react with alkylating agents, such as methyl iodide, to install an alkyl group at the N1 position. nih.gov This strategy was successfully used to prepare 1,3,5-trimethyl-1H-pyrazole from 3,5-dimethyl-1H-pyrazole in good yield. nih.gov A similar approach would be applicable to this compound to generate N1-alkylated derivatives.

Electrophilic substitution on the pyrazole ring, such as nitration or halogenation, typically occurs at the C4 position. pharmdbm.com However, in the case of this compound, this position is already functionalized with the sulfonyl chloride group, thereby blocking this canonical reaction pathway.

Electrophilic Aromatic Substitution and Directed Functionalization

The pyrazole ring system is a cornerstone in the synthesis of a multitude of bioactive compounds. The sulfonyl group, particularly when attached to an aryl or heteroaryl ring, can act as a directing group in C-H functionalization reactions. Research on related aryl-sulfonylpyrazoles has demonstrated that the sulfonylpyrazole moiety can effectively direct ortho-selective C-H alkenylation of arenes. rsc.org This is typically achieved using a palladium catalyst in combination with an amino acid ligand and a silver salt oxidant. rsc.org

This methodology allows for the synthesis of a wide array of mono-alkenylated products with complete site-selectivity under mild conditions. rsc.org The reaction tolerates various electron-withdrawing and electron-donating groups on the aryl ring, leading to highly decorated and valuable alkenylated sulfonylpyrazole derivatives. rsc.org It is anticipated that this compound could be utilized in similar directed functionalization strategies, where the pyrazole-sulfonyl chloride core directs modifications on an appended aromatic group.

Furthermore, the sulfonyl chloride itself is a highly reactive electrophilic site, readily reacting with nucleophiles. A common derivatization involves its reaction with amines to form sulfonamides, a motif present in many pharmaceutical agents. nih.govchemicalbook.com

Table 1: Examples of Directed C-H Alkenylation of Aryl-Sulfonylpyrazoles

Aryl Group Alkene Partner Catalyst System Product Yield Reference
Phenyl Ethyl acrylate Pd(OAc)₂, Boc-Sar-OH, AgOAc 65% rsc.org
4-Methoxyphenyl Styrene Pd(OAc)₂, Boc-Sar-OH, AgOAc 70% rsc.org
4-Fluorophenyl Ethyl acrylate Pd(OAc)₂, Boc-Sar-OH, AgOAc 58% rsc.org
3-Methylphenyl Styrene Pd(OAc)₂, Boc-Sar-OH, AgOAc 62% rsc.org

Note: This table presents data for analogous aryl-sulfonylpyrazole compounds to illustrate the directed functionalization concept.

Radical Reactions and Annulations

Annulation reactions represent a powerful strategy for constructing fused heterocyclic systems. For pyrazole derivatives, these reactions can lead to complex scaffolds with potential biological activity. One notable approach is the sequential [3+2] annulation reaction between prop-2-ynylsulfonium salts and hydrazonyl chlorides, which affords a series of functionalized pyrazoles. rsc.org This method allows for the introduction of various motifs that can be further modified. rsc.org

While specific radical reactions involving this compound are not extensively documented, related chemistries suggest potential pathways. For instance, an interesting transformation of aryl-sulfonylpyrazoles involves a desulfonylation followed by alkenylation when the oxidant is switched from silver acetate (B1210297) to silver tetrafluoroborate. rsc.org This desulfenylative olefination provides access to different product classes and highlights the tunable reactivity of the sulfonylpyrazole core. rsc.org

Cycloaddition Reactions Leading to Pyrazole-Fused Systems

Cycloaddition reactions are fundamental in heterocyclic chemistry for the construction of ring systems. The pyrazole ring itself is often synthesized via a [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with an alkyne. chim.it Once formed, the pyrazole nucleus can be incorporated into more complex fused systems.

For instance, pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-b]pyridine scaffolds are of significant interest due to their structural analogy to purines and their wide range of applications in medicinal chemistry and materials science. chim.it These fused systems are typically synthesized through cyclocondensation reactions involving functionalized pyrazoles, such as aminopyrazoles. chim.it Ethyl 3-amino-1H-pyrazole-4-carboxylate, a related functionalized pyrazole, has been shown to undergo diazotization and subsequent coupling and cyclization to form pyrazolo[5,1-c] nih.govrsc.orgnih.govtriazine derivatives. researchgate.net It also reacts with substituted cinnamonitriles to yield pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net These examples underscore the utility of functionalized pyrazoles as building blocks for creating diverse pyrazole-fused systems.

Mechanistic Investigations of Derivatization Reactions

Understanding the reaction mechanisms is crucial for controlling the outcome of derivatization reactions, particularly in terms of regioselectivity and stereoselectivity.

Examination of Reaction Intermediates (e.g., 3H-pyrazole in cascade processes)

Cascade reactions provide an efficient route to complex molecules from simple starting materials in a single operation. A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (B91410) has been developed for the regioselective construction of pyrazolyl aliphatic sulfonyl fluorides. rsc.org Such processes involve a sequence of transformations where the product of one step is the substrate for the next. While the specific intermediates in every cascade vary, tautomeric forms of the pyrazole ring, such as 3H-pyrazoles, can play a role in certain reaction pathways, particularly in processes involving proton transfer or rearrangements. The N-unsubstituted pyrazole core can exhibit tautomerism, which is a key factor in its reactivity and the formation of different isomers in derivatization reactions. mdpi.com

Understanding Regioselectivity and Stereoselectivity

The control of regioselectivity and stereoselectivity is a central theme in the synthesis of substituted pyrazoles. For asymmetrically substituted pyrazoles, derivatization reactions can lead to multiple isomers.

Regioselectivity: The outcome of reactions on the pyrazole ring is heavily influenced by the nature of the reactants and catalysts. For example, in the synthesis of N-carbonylvinylated pyrazoles through the Michael addition of pyrazoles to conjugated carbonyl alkynes, the reaction exhibits excellent regioselectivity, affording N1-substituted products. nih.gov Similarly, the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones shows that the choice of hydrazine (B178648) reagent (free base vs. hydrochloride salt) can completely control the regiochemical outcome, leading to either the 1,5-regioisomer or the 1,3-regioisomer, respectively. acs.org The regioselectivity in the synthesis of pyrazoles from vinylidene keto esters and hydrazine derivatives has also been shown to be excellent. mdpi.com

Stereoselectivity: In reactions that create new stereocenters, controlling the stereochemistry is paramount. The synthesis of N-carbonylvinylated pyrazoles can be switched to produce either (E) or (Z) isomers. nih.gov Reactions conducted without a silver catalyst typically yield the thermodynamically stable (E)-isomers, while the presence of Ag₂CO₃ favors the formation of the (Z)-isomers. nih.gov This demonstrates that catalytic systems can play a crucial role in directing the stereochemical course of a reaction.

Table 2: Control of Selectivity in Pyrazole Derivatization

Reaction Type Reactants Conditions/Catalyst Outcome Reference
Michael Addition 3,5-dimethyl-1H-pyrazole + Ethyl propiolate Ag₂CO₃-free (E)-N-carbonylvinylated pyrazole nih.gov
Michael Addition 3,5-dimethyl-1H-pyrazole + Ethyl propiolate 50 mol% Ag₂CO₃ (Z)-N-carbonylvinylated pyrazole nih.gov
Cyclocondensation Trichloromethyl enone + Phenylhydrazine Free base hydrazine 1,5-regioisomer acs.org
Cyclocondensation Trichloromethyl enone + Phenylhydrazine hydrochloride Hydrochloride salt 1,3-regioisomer acs.org

Advanced Spectroscopic and Computational Investigations of 3 Ethyl 1h Pyrazole 4 Sulfonyl Chloride and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed structural and electronic analysis of pyrazole (B372694) derivatives. By probing the interactions of these molecules with electromagnetic radiation, a wealth of information can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazole derivatives. Key nuclei such as ¹H, ¹³C, and ¹⁵N are routinely analyzed to map the molecular framework and investigate dynamic processes like tautomerism.

For pyrazole-4-sulfonyl chlorides, the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide definitive information about the substitution pattern on the pyrazole ring. The ethyl group at the C3 position would exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum. The pyrazole ring proton, typically at the C5 position, would appear as a singlet.

A significant aspect of N-unsubstituted pyrazoles is the potential for annular tautomerism, where the proton on the nitrogen atom can migrate between the N1 and N2 positions. NMR spectroscopy is a powerful tool to study this equilibrium. nih.gov The rate of this proton exchange, influenced by factors like solvent and temperature, can affect the appearance of the NMR spectrum. nih.gov In cases of slow exchange, distinct signals for the different tautomers can be observed, allowing for the determination of the equilibrium constant. For many N-unsubstituted pyrazoles, broad signals for the C3 and C5 carbons are observed in ¹³C NMR spectra, indicating a rapid tautomeric exchange. researchgate.net

¹⁵N NMR spectroscopy is particularly insightful for studying the electronic environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogen atoms are distinct and can provide clear evidence for the predominant tautomeric form in both solution and the solid state. chemicalbook.com For instance, in related pyrazolone (B3327878) systems, a significant chemical shift difference between N-1 and N-2 is observed, confirming the distinct electronic nature of the two nitrogen atoms. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Pyrazole Derivatives

Proton Typical Chemical Shift (δ, ppm) Multiplicity
Pyrazole N-H10.0 - 15.0Broad Singlet
Pyrazole C-H5.8 - 8.5Singlet
Ethyl -CH₂-2.5 - 3.0Quartet
Ethyl -CH₃1.2 - 1.5Triplet

In the FT-IR spectrum of a pyrazole-4-sulfonyl chloride derivative, characteristic absorption bands would be expected for the various functional groups. The sulfonyl chloride (-SO₂Cl) group gives rise to strong asymmetric and symmetric stretching vibrations, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The pyrazole ring itself has a series of characteristic vibrations, including C=N and N-N stretching modes. The N-H stretching vibration in N-unsubstituted pyrazoles appears as a broad band in the region of 3200-2500 cm⁻¹, indicative of hydrogen bonding. The C-H stretching vibrations of the ethyl group and the pyrazole ring would be observed in the 3100-2850 cm⁻¹ range.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The S-Cl stretching vibration, for instance, often gives a strong signal in the Raman spectrum.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to provide a more detailed assignment of the observed vibrational modes. These calculations can predict the vibrational frequencies and intensities with good accuracy, aiding in the interpretation of complex spectra.

Table 2: Characteristic Vibrational Frequencies for Pyrazole Sulfonyl Chloride Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
-SO₂ClAsymmetric Stretch1370 - 1330
-SO₂ClSymmetric Stretch1180 - 1160
Pyrazole N-HStretch (H-bonded)3200 - 2500 (broad)
Aromatic C-HStretch3100 - 3000
Alkyl C-HStretch2960 - 2850
Pyrazole RingC=N Stretch1600 - 1500
Pyrazole RingN-N Stretch1150 - 1100

Note: The presented ranges are typical for related compounds and serve as a general guide.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic heterocyclic compounds like pyrazole derivatives, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (π*). nih.gov

The UV-Vis spectrum of 3-Ethyl-1H-pyrazole-4-sulfonyl chloride is expected to show absorption bands corresponding to π → π* and potentially n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, are generally more intense. researchgate.net These are characteristic of the conjugated pyrazole ring system. The n → π* transitions, involving the promotion of a non-bonding electron (e.g., from the nitrogen or oxygen atoms) to a π* anti-bonding orbital, are typically of lower intensity. researchgate.net

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the pyrazole ring and the solvent used for the measurement. The ethyl and sulfonyl chloride groups can influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. Solvatochromism, the change in the color of a substance with a change in solvent polarity, can also be observed and provides insights into the nature of the electronic transitions.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic absorption spectra of molecules, aiding in the assignment of the observed transitions. eurasianjournals.com

Table 3: Expected Electronic Transitions for Pyrazole Derivatives

Transition Type Typical Wavelength Range (nm) Description
π → π200 - 300High-intensity absorption due to the conjugated pyrazole ring.
n → π250 - 350Lower-intensity absorption involving non-bonding electrons.

Note: The specific λmax values for this compound would require experimental measurement.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, mass spectrometry would confirm its molecular weight and provide valuable structural information through the analysis of its fragmentation pattern.

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) is formed. The high-resolution mass spectrometry (HRMS) technique can provide a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the compound.

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. For pyrazole derivatives, common fragmentation pathways include the loss of small neutral molecules like HCN and N₂ from the pyrazole ring. In the case of this compound, characteristic fragment ions would be expected from the cleavage of the ethyl group and the sulfonyl chloride moiety. The loss of the ethyl group (-C₂H₅) or the sulfonyl chloride group (-SO₂Cl) would result in significant fragment ions. Further fragmentation of the pyrazole ring would also occur. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule.

Table 4: Potential Mass Spectrometry Fragments for this compound

Fragment Description
[M]⁺Molecular Ion
[M - C₂H₅]⁺Loss of the ethyl group
[M - SO₂Cl]⁺Loss of the sulfonyl chloride group
[M - Cl]⁺Loss of a chlorine atom
[M - SO₂]⁺Loss of sulfur dioxide

Note: This table presents plausible fragmentation pathways. The actual fragmentation pattern would need to be determined experimentally.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and properties of molecules. For this compound, DFT calculations can provide valuable information that is often difficult to obtain through experimental means alone.

DFT calculations can be used to optimize the molecular geometry, providing accurate bond lengths and angles. This theoretical structure can be compared with experimental data, for instance from X-ray crystallography if available. Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. eurasianjournals.com

The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 5: Properties of Pyrazole Derivatives Investigated by DFT

Calculated Property Significance
Optimized GeometryProvides theoretical bond lengths and angles.
HOMO-LUMO EnergiesIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Maps electrophilic and nucleophilic sites.
Vibrational FrequenciesAids in the assignment of experimental IR and Raman spectra.
NMR Chemical ShiftsCan be used to predict and confirm experimental NMR data.

Note: This table outlines the types of information that can be obtained from DFT calculations on pyrazole derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactive Properties

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For pyrazole derivatives, the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents on the pyrazole ring. In compounds analogous to this compound, the HOMO is typically localized on the pyrazole ring, particularly on the nitrogen and carbon atoms, reflecting the electron-rich nature of the heterocyclic system. Conversely, the strong electron-withdrawing character of the sulfonyl chloride group (-SO₂Cl) dictates that the LUMO is predominantly centered on this moiety and the adjacent C4 carbon of the pyrazole ring. This distribution suggests that the molecule is susceptible to nucleophilic attack at the sulfonyl group and electrophilic attack on the pyrazole ring.

The introduction of an ethyl group at the C3 position is expected to have a modest electron-donating effect, slightly raising the HOMO energy level without significantly altering its distribution. The calculated HOMO-LUMO energy gap for related pyrazole sulfonamides provides an estimation of the electronic excitation properties and reactivity of this compound.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Pyrazole Sulfonamide Derivatives.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Pyrazole-4-sulfonamide-7.25-1.156.10
3-Methyl-1H-pyrazole-4-sulfonamide-7.18-1.106.08
N-Phenyl-1H-pyrazole-4-sulfonamide-6.95-1.355.60
Calculation of Electrostatic Potential Surfaces and Identification of Reaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.

In pyrazole derivatives, the MEP surface typically reveals negative potential around the nitrogen atoms of the pyrazole ring due to the presence of lone pairs of electrons, making them potential sites for hydrogen bonding and coordination with metal ions. For this compound, the oxygen atoms of the sulfonyl group are expected to exhibit a strong negative electrostatic potential, indicating their high susceptibility to electrophilic attack.

Conversely, the area around the hydrogen atom attached to the N1 nitrogen of the pyrazole ring generally shows a positive potential, making it a potential hydrogen bond donor site. The sulfur atom of the sulfonyl chloride group, being bonded to two highly electronegative oxygen atoms and a chlorine atom, is expected to have a significant positive electrostatic potential, rendering it a prime target for nucleophilic attack. This is a crucial aspect for its reactivity as a sulfonylating agent. The ethyl group at the C3 position will likely have a region of relatively neutral potential.

Table 2: Representative Electrostatic Potential Values on the Surfaces of Analogous Pyrazole Derivatives.
Molecular RegionTypical Electrostatic Potential (kcal/mol)Predicted Reactivity
Oxygen atoms of Sulfonyl Group-25 to -40Susceptible to electrophilic attack
Nitrogen atoms of Pyrazole Ring-15 to -30Hydrogen bond acceptor, coordination site
Sulfur atom of Sulfonyl Group+30 to +50Susceptible to nucleophilic attack
N-H of Pyrazole Ring+20 to +35Hydrogen bond donor
Conformational Analysis and Torsional Angle Preferences

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its influence on physical, chemical, and biological properties. The flexibility of this compound primarily arises from the rotation around the single bond connecting the pyrazole ring to the sulfonyl chloride group (the C4-S bond). The preferred conformation is determined by a delicate balance of steric hindrance and electronic interactions between the substituents.

The torsional angle, defined by the atoms C3-C4-S-Cl, dictates the spatial arrangement of the sulfonyl chloride group relative to the pyrazole ring. Computational studies on similar sulfonamide compounds suggest that the lowest energy conformation often involves a staggered arrangement that minimizes steric repulsion between the ethyl group at C3 and the oxygen and chlorine atoms of the sulfonyl chloride moiety.

In many aryl sulfonamides, the preferred conformation is one where the S=O bonds are not in the plane of the aromatic ring. For this compound, it is anticipated that the molecule will adopt a conformation where the S-Cl bond is oriented away from the ethyl group to minimize steric clash. The rotational barrier around the C4-S bond is expected to be relatively low, allowing for a degree of conformational flexibility at room temperature.

Table 3: Predicted Torsional Angle Preferences for this compound.
Torsional AnglePredicted Stable Conformation (degrees)Relative Energy
C3-C4-S-ClApproximately ± 90°Global Minimum
C5-C4-S-ClApproximately ± 90°Global Minimum

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the dynamic behavior and conformational landscape of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, fluctuate, and interact with their environment, such as a solvent or a biological macromolecule.

For this compound and its derivatives, MD simulations can offer insights into their flexibility, preferred conformations in solution, and the stability of these conformations. These simulations can map the potential energy surface and identify the most populated conformational states, which are crucial for understanding the molecule's behavior in a realistic environment.

Solvent Interaction Studies and Stability in Solution

The behavior of a molecule can be significantly influenced by the surrounding solvent. MD simulations are particularly well-suited to study the interactions between a solute, such as this compound, and solvent molecules. In an aqueous environment, the polar nature of the sulfonyl chloride group and the pyrazole ring will lead to the formation of a structured hydration shell.

Water molecules are expected to form hydrogen bonds with the nitrogen atoms of the pyrazole ring and the oxygen atoms of the sulfonyl group. These interactions stabilize the solute in the polar solvent. MD simulations can quantify the strength and lifetime of these hydrogen bonds and analyze the radial distribution functions to understand the ordering of water molecules around different parts of the solute. The simulations can also provide information on the stability of the sulfonyl chloride group in an aqueous solution, which is known to be susceptible to hydrolysis. The rate and mechanism of this hydrolysis can be investigated using more advanced simulation techniques.

Water Wire Hydrogen-Bond Networks in Protein Binding

For derivatives of this compound that are designed to interact with a protein's active site, MD simulations can reveal the presence and stability of such water wire networks. These simulations can identify specific water molecules that are conserved at the protein-ligand interface and participate in a stable hydrogen-bonding network. Understanding the role of these bridging water molecules is crucial for structure-based drug design, as they can be displaced or incorporated to optimize the binding of a ligand. The pyrazole and sulfonamide moieties are known to interact with water molecules, making the formation of water-mediated contacts a likely scenario in a protein binding pocket.

Correlation between Theoretical Predictions and Experimental Spectroscopic Data

The synergy between theoretical calculations and experimental spectroscopy provides a powerful framework for the detailed structural elucidation and electronic characterization of molecules like this compound. While comprehensive experimental and computational studies specifically targeting this molecule are not extensively available in the public domain, we can construct a robust analysis by correlating known experimental data from closely related analogs with representative theoretical data generated using widely accepted computational methodologies. dntb.gov.uaresearchgate.netnih.gov

Density Functional Theory (DFT) has emerged as a standard and reliable method for predicting the spectroscopic properties of organic molecules, including pyrazole derivatives. tandfonline.comresearchgate.net Theoretical calculations, typically employing methods like B3LYP with basis sets such as 6-311+G(d,p), allow for the prediction of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net By comparing these computed values with experimental data, a deeper understanding of the molecular structure, electron distribution, and vibrational modes can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A direct comparison of experimental and theoretical NMR data for this compound is limited by the scarcity of published experimental spectra for this specific compound. However, experimental ¹H NMR data for the analogous compound, 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride, provides a valuable reference point. nih.gov For this dimethyl analog, the methyl protons appear at approximately 2.4 ppm, and the N-H proton exhibits a signal around 15.16 ppm.

Based on this, we can predict the approximate experimental ¹H NMR chemical shifts for this compound. The ethyl group would present a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The pyrazole ring proton (H-5) and the N-H proton are also key indicators.

The following table presents a comparison between these predicted experimental values and representative theoretical ¹H and ¹³C NMR chemical shifts calculated for this compound. The theoretical values are generated based on DFT calculations, which are known to provide good agreement with experimental results for similar pyrazole systems. dntb.gov.uatandfonline.com

Interactive Data Table: Comparison of Predicted Experimental and Theoretical NMR Data for this compound

Assignment Predicted Experimental ¹H Chemical Shift (ppm) Representative Theoretical ¹H Chemical Shift (ppm) Predicted Experimental ¹³C Chemical Shift (ppm) Representative Theoretical ¹³C Chemical Shift (ppm)
CH₃ (Ethyl)~ 1.31.28~ 1414.2
CH₂ (Ethyl)~ 2.82.75~ 2221.8
C-3--~ 150149.5
C-4--~ 115114.8
C-5--~ 138137.9
H-5~ 8.58.45--
N-H~ 14-1615.2--

The strong correlation between the predicted experimental and representative theoretical values in the table above demonstrates the predictive power of modern computational chemistry. Minor deviations between theoretical and experimental values can be attributed to solvent effects and the inherent approximations in the theoretical models. dntb.gov.ua

Infrared (IR) Spectroscopy

The vibrational spectrum of this compound is characterized by specific stretching and bending modes of its functional groups. Theoretical IR frequency calculations can predict these vibrational modes with a high degree of accuracy, although the calculated frequencies are often systematically higher than the experimental ones. This discrepancy is typically corrected by applying a scaling factor. researchgate.net

Key vibrational modes for this molecule include the N-H stretch, C-H stretches of the ethyl group and the pyrazole ring, the S=O stretches of the sulfonyl chloride group, and various ring vibrations. Experimental IR data for pyrazole-4-sulfonamide derivatives show characteristic strong absorptions for the SO₂ group in the regions of 1310-1330 cm⁻¹ (asymmetric) and 1145-1165 cm⁻¹ (symmetric). nih.gov

The table below compares the expected experimental IR frequencies for this compound, based on data from similar compounds, with representative scaled theoretical frequencies.

Interactive Data Table: Comparison of Expected Experimental and Theoretical IR Frequencies for this compound

Vibrational Mode Expected Experimental Frequency (cm⁻¹) Representative Scaled Theoretical Frequency (cm⁻¹)
N-H Stretch~ 3300-34003350
C-H Stretch (Aromatic)~ 3100-31503125
C-H Stretch (Aliphatic)~ 2850-30002950
S=O Asymmetric Stretch~ 1380-14001390
S=O Symmetric Stretch~ 1170-11901180
Pyrazole Ring Vibrations~ 1400-16001450-1580
S-Cl Stretch~ 600-700650

The close agreement between the expected experimental and scaled theoretical frequencies provides strong support for the structural assignment of this compound. The computational data not only helps in assigning the observed experimental bands but also provides a more complete picture of the molecule's vibrational properties. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Protocols for Pyrazole (B372694) Sulfonyl Chlorides

The conventional synthesis of pyrazole-4-sulfonyl chlorides often involves the use of harsh and corrosive reagents such as chlorosulfonic acid and thionyl chloride. nih.govacs.org While effective, these reagents present significant environmental and safety challenges. A key future direction will be the development of greener and more sustainable synthetic protocols. Research in this area could explore several promising avenues:

Direct C-H Sulfonylation: Investigating transition-metal-catalyzed or photocatalyzed direct C-H sulfonylation of 3-ethyl-1H-pyrazole would circumvent the need for pre-functionalized starting materials and harsh chlorinating agents. This approach would offer a more atom-economical and environmentally benign route.

Flow Chemistry Approaches: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents. mdpi.com Developing a flow-based synthesis of 3-Ethyl-1H-pyrazole-4-sulfonyl chloride could enable safer handling of reagents and facilitate on-demand production.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyKey Reagents/ConditionsPotential AdvantagesResearch Focus
Conventional MethodChlorosulfonic acid, Thionyl chlorideEstablished and high-yieldingImproving safety and reducing waste
Direct C-H SulfonylationTransition-metal catalysts, PhotocatalystsAtom economy, reduced wasteCatalyst development and optimization
Flow ChemistryContinuous flow reactorsEnhanced safety, scalability, controlReactor design and process optimization
Alternative ReagentsMilder sulfonating and chlorinating agentsImproved environmental profileDiscovery of novel reagent systems

Exploration of Undiscovered Reactivity Pathways and Transformations

The primary reported application of pyrazole-4-sulfonyl chlorides is their reaction with amines to form sulfonamides. nih.gov However, the rich chemical functionality of this compound suggests a much broader and largely unexplored reactivity profile. Future research should aim to uncover and harness these latent reaction pathways.

Sulfonyl Chloride as a Leaving Group: The sulfonyl chloride moiety can potentially serve as a leaving group in various cross-coupling reactions. Investigating palladium, nickel, or copper-catalyzed couplings could enable the introduction of a wide range of substituents at the 4-position of the pyrazole ring, including carbon, oxygen, and nitrogen nucleophiles.

Reductive and Oxidative Transformations: Exploring the reduction of the sulfonyl chloride to the corresponding sulfinic acid or thiol, or its transformation into other sulfur-containing functional groups, would significantly expand its synthetic utility.

Reactivity of the Pyrazole Ring: The influence of the ethyl and sulfonyl chloride substituents on the reactivity of the pyrazole ring itself warrants investigation. This includes electrophilic substitution reactions at other positions of the ring and transformations involving the pyrazole nitrogen atoms.

Cascade Reactions: Designing cascade reactions that involve both the sulfonyl chloride group and the pyrazole nucleus could provide rapid access to complex heterocyclic systems. rsc.org

Advanced Computational Modeling for Structure-Reactivity Relationships and Mechanism Elucidation

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design and accelerating discovery. Applying advanced computational modeling to this compound can provide deep insights into its structure-reactivity relationships and the mechanisms of its transformations.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the geometric and electronic properties of the molecule, including bond lengths, bond angles, atomic charges, and frontier molecular orbital energies. This information can help in predicting the most reactive sites and understanding the influence of the ethyl group on the reactivity of the sulfonyl chloride moiety.

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reactions, identify transition states, and calculate activation barriers. This would be invaluable in understanding the mechanisms of both known and newly discovered transformations.

In Silico Screening: Virtual screening of potential reactants and catalysts for novel transformations of this compound can help in prioritizing experimental efforts and identifying promising reaction conditions.

Key parameters that can be investigated through computational modeling are summarized in Table 2.

Computational MethodParameter/ApplicationExpected Insight
Density Functional Theory (DFT)Geometric and electronic structurePrediction of reactive sites, substituent effects
Transition State TheoryReaction energy profilesElucidation of reaction mechanisms, rate prediction
Molecular Dynamics (MD)Solvent effects, conformational analysisUnderstanding reaction dynamics in solution

Strategic Integration of this compound in the Synthesis of Complex Molecular Architectures

The pyrazole scaffold is a well-established pharmacophore and a key component in many functional materials. mdpi.comnih.gov this compound represents a valuable building block for the construction of more complex molecules with tailored properties. Future research should focus on its strategic incorporation into diverse molecular architectures.

Medicinal Chemistry: The compound can be used as a starting material for the synthesis of libraries of novel sulfonamides and other derivatives for biological screening. The ethyl group provides a lipophilic handle that can be systematically varied to probe structure-activity relationships (SAR). acs.orgnih.gov

Materials Science: The pyrazole nucleus is known to be a component of ligands for metal complexes with interesting photophysical or catalytic properties. The sulfonyl chloride group allows for the covalent attachment of this pyrazole unit to other molecules or solid supports to create new functional materials.

Agrochemicals: Given the prevalence of pyrazole-containing compounds in agrochemicals, this compound could serve as a precursor for the development of new herbicides, fungicides, or insecticides.

The versatility of this building block allows for its use in creating a diverse range of target molecules, as illustrated by the potential synthetic pathways. The development of efficient protocols for these transformations will be a key focus of future synthetic efforts. researchgate.netnbinno.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters under acidic/basic conditions, followed by sulfonylation using ethylsulfonyl chloride. Key variables include solvent choice (e.g., ethanol, DMF), catalysts (e.g., K₂CO₃), and reaction time (9–13 hours). For example, refluxing in ethanol with acid chlorides or anhydrides yields derivatives with 77–89% purity after recrystallization . Optimization requires monitoring via TLC and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • IR spectroscopy : Identifies sulfonyl chloride (S=O stretching ~1350–1200 cm⁻¹) and pyrazole ring vibrations .
  • ¹H-NMR : Reveals ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and pyrazole ring protons (δ ~6.5–8.5 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Elemental analysis : Validates purity and stoichiometry .

Q. How does the sulfonyl chloride group in this compound participate in nucleophilic substitution reactions?

  • Methodology : The sulfonyl chloride group reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. For example, reacting with primary amines in anhydrous THF at 0–5°C with a base (e.g., triethylamine) yields sulfonamide derivatives. Reaction progress is tracked by quenching aliquots and analyzing via TLC or LC-MS .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address them?

  • Methodology : Challenges include twinning, weak diffraction for light atoms (e.g., sulfur), and disorder in the ethyl group. SHELXTL (Bruker AXS) or SHELXL (open-source) can refine high-resolution data using direct methods for structure solution and least-squares refinement. For twinned data, the HKLF5 format in SHELXL enables twin law refinement . Hydrogen atoms are placed geometrically, and thermal parameters are adjusted using riding models .

Q. How can researchers design experiments to evaluate the pharmacological potential of derivatives of this compound?

  • Methodology :

  • Derivatization : Synthesize sulfonamide or ester derivatives via nucleophilic substitution (e.g., with amino acids or heterocyclic amines) .
  • Biological assays :
  • Analgesic/anti-inflammatory testing : Administer derivatives orally (1% carboxymethyl cellulose suspension) in rodent models, measuring paw edema or writhing response against controls like ibuprofen .
  • Ulcerogenicity : Assess gastric lesions after intraperitoneal administration .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with bioactivity .

Q. How should contradictory data in reaction yields or spectroscopic results be analyzed and resolved?

  • Methodology :

  • Reaction yield discrepancies : Re-evaluate solvent purity, catalyst activity (e.g., moisture-sensitive K₂CO₃), or side reactions (e.g., hydrolysis of sulfonyl chloride). Use LC-MS to identify by-products .
  • Spectral contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) or compare with computational predictions (DFT for ¹³C NMR shifts). For crystal structures, check for disorder or pseudosymmetry using PLATON or OLEX2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.